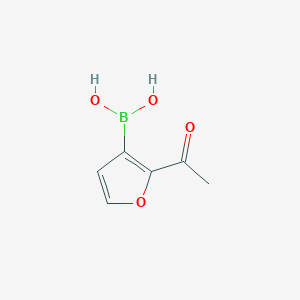

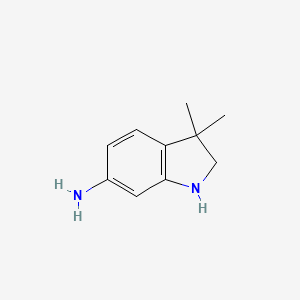

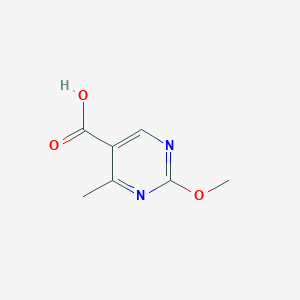

![molecular formula C15H24BNO3S B1323158 4-[[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)噻吩-2-基]甲基]吗啉 CAS No. 364794-85-4](/img/structure/B1323158.png)

4-[[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)噻吩-2-基]甲基]吗啉

描述

The compound "4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine" is a molecule that likely contains a boronate ester functional group, given the presence of a 1,3,2-dioxaborolan-2-yl moiety, which is common in boronic acid derivatives. This structure suggests potential utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. The morpholine and thiophene rings imply potential biological activity, as these substructures are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds with dioxaborolan-2-yl groups has been reported through multi-step substitution reactions. For example, the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves a series of reactions confirmed by various spectroscopic methods, including FTIR, NMR, and mass spectrometry . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds containing the dioxaborolan-2-yl group has been studied using X-ray diffraction and density functional theory (DFT). These studies have shown that the DFT-optimized structures are consistent with the crystal structures obtained from X-ray diffraction, indicating the reliability of DFT for predicting the geometry of such molecules . The presence of the morpholine and thiophene rings would contribute to the overall molecular geometry, potentially affecting the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with dioxaborolan-2-yl groups are typically involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for constructing carbon-carbon bonds in organic synthesis. The morpholine moiety in the compound could also participate in various chemical reactions, given its nucleophilic character and ability to form hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals. These properties are crucial for understanding the reactivity and interaction of the compound with other molecules. For instance, the molecular electrostatic potential can indicate regions of the molecule that are likely to undergo nucleophilic or electrophilic attack, while the frontier molecular orbitals can give information about the compound's ability to participate in chemical reactions .

科学研究应用

1. 诱变性测试和毒代动力学

4-[[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)噻吩-2-基]甲基]吗啉作为一类涉及芳基硼酸和酯类的化合物,已经过诱变性测试和毒代动力学评估。这涉及评估其在特定生物环境中 DNA 损伤的可能性 (Masuda‐Herrera 等人,2020)。

2. 晶体结构和理化性质

与 4-[[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)噻吩-2-基]甲基]吗啉结构相似的化合物的研究重点是它们的合成、晶体结构和理化性质。研究涉及使用光谱、质谱和密度泛函理论 (DFT) 进行分子结构分析,这有助于了解它们的行为和在各个领域的潜在应用 (Huang 等人,2021)。

3. 合成和在 DNA 依赖性蛋白激酶抑制中的应用

通过涉及 4-[[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)噻吩-2-基]甲基]吗啉等化合物的过程合成的氨基取代联苯,已经过评估它们在抑制 DNA 依赖性蛋白激酶中的潜力。这种探索对于药物应用非常重要,尤其是在靶向特定细胞过程和疾病治疗方面 (Rodríguez-Arístegui 等人,2011)。

4. 在抗菌和抗真菌应用中的潜力

该化合物已在抗菌和抗真菌应用的背景下进行了研究。这包括评估其对特定细菌菌株和肿瘤细胞的影响,表明其在开发新的治疗剂方面的潜力 (Bushuieva 等人,2022)。

作用机制

安全和危害

未来方向

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions could include the development of new synthetic methods using these compounds, or the exploration of their use in the synthesis of complex organic molecules .

属性

IUPAC Name |

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3S/c1-14(2)15(3,4)20-16(19-14)12-9-13(21-11-12)10-17-5-7-18-8-6-17/h9,11H,5-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUMGAXTCHBNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634141 | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine | |

CAS RN |

364794-85-4 | |

| Record name | 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。